Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and significant therapeutic index. This highlights the potential of similar structures for antimycobacterial applications (Pancholia et al., 2016).
Antimicrobial and Antifungal Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives demonstrated variable and modest activity against bacterial and fungal strains. This indicates that compounds with similar molecular structures may possess antimicrobial or antifungal properties, suggesting potential applications in developing new antibacterial and antifungal agents (Patel et al., 2011).
Co-crystallisation Studies
Research on the co-crystallisation of benzoic acid derivatives with N-containing bases revealed different polymorphs and crystal forms, suggesting applications in material science and crystal engineering. These findings could inform the development of novel crystalline materials with specific physical properties (Skovsgaard & Bond, 2009).
Molecular Interaction Studies
A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor highlighted the potential of such compounds in developing treatments targeting the endocannabinoid system, possibly for conditions such as pain, obesity, and neurological disorders (Shim et al., 2002).
In Silico Drug-likeness Prediction
Research involving in silico prediction of drug-likeness and in vitro microbial investigation suggested that synthesized compounds displayed good to moderate activity against bacterial strains. This underscores the importance of computational tools in identifying potential drug candidates and their applications in antimicrobial therapy (Pandya et al., 2019).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(2)28-19-11-18(21-14(3)22-19)23-6-8-24(9-7-23)20(25)15-4-5-16-17(10-15)27-12-26-16/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUFSCOMUGEKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.